molecular formula C15H29N3O B11793280 (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one

Katalognummer: B11793280
Molekulargewicht: 267.41 g/mol
InChI-Schlüssel: ONRXNULEDUQUJN-KZUDCZAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, a cyclopropylmethyl group, and an amino group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of piperidine derivatives, which are synthesized through various intra- and intermolecular reactions such as hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol
  • 2-amino-4-(1-piperidine) pyridine derivatives

Uniqueness

Compared to similar compounds, (2S)-2-Amino-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific structural features, such as the presence of the cyclopropylmethyl group and the piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C15H29N3O

Molekulargewicht

267.41 g/mol

IUPAC-Name

(2S)-2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-7-3-4-13(10-18)9-17-8-12-5-6-12/h11-14,17H,3-10,16H2,1-2H3/t13?,14-/m0/s1

InChI-Schlüssel

ONRXNULEDUQUJN-KZUDCZAMSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)CNCC2CC2)N

Kanonische SMILES

CC(C)C(C(=O)N1CCCC(C1)CNCC2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.